molecular formula C20H19N3O5 B3748739 METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE

METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE

Cat. No.: B3748739
M. Wt: 381.4 g/mol
InChI Key: NGFHRVPHKWMPBJ-UHFFFAOYSA-N
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Description

METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazine moiety, which is known for its biological activity, and a phenoxyacetate group, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 4-methyl-1-oxo-1,2-dihydrophthalazine with 2-(4-aminophenoxy)acetic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted phenoxyacetates .

Scientific Research Applications

METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety can bind to active sites of enzymes, inhibiting their activity, while the phenoxyacetate group can enhance the compound’s solubility and bioavailability . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE is unique due to its combination of a phthalazine moiety with a phenoxyacetate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-[[2-(4-methyl-1-oxophthalazin-2-yl)acetyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-13-16-5-3-4-6-17(16)20(26)23(22-13)11-18(24)21-14-7-9-15(10-8-14)28-12-19(25)27-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFHRVPHKWMPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE
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METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE
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METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE
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METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE
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METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE
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METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE

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